Product packaging for gamma-Glutamyl-gamma-aminobutyraldehyde(Cat. No.:)

gamma-Glutamyl-gamma-aminobutyraldehyde

Cat. No.: B1260344
M. Wt: 216.23 g/mol
InChI Key: JZNLEPLZUABCSQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

gamma-Glutamyl-gamma-aminobutyraldehyde is a biochemical intermediate of significant interest in microbiological and enzymatic research. It is primarily studied in the context of polyamine metabolism in certain bacteria, such as Pseudomonas aeruginosa . In these organisms, it is a key metabolite in the γ-glutamylation pathway used for the utilization of putrescine and spermidine, which are important regulators of cell growth, differentiation, and apoptosis . The related enzyme gamma-glutamyl-γ-aminobutyrate hydrolase (SpuA) specifically hydrolyzes the similar compound γ-glutamyl-γ-aminobutyrate (γ-Glu-GABA), underscoring the relevance of this class of molecules in bacterial physiology . Furthermore, structural studies on enzymes like this compound dehydrogenase from Burkholderia cenocepacia provide deep insights into the catalytic mechanisms involved in processing this compound . Research into this chemical offers valuable insights into bacterial nutrient uptake, survival in host environments, and unique metabolic pathways, making it a compound of interest for projects in enzymology, microbial pathogenesis, and drug discovery. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O4 B1260344 gamma-Glutamyl-gamma-aminobutyraldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

(2S)-2-amino-5-oxo-5-(4-oxobutylamino)pentanoic acid

InChI

InChI=1S/C9H16N2O4/c10-7(9(14)15)3-4-8(13)11-5-1-2-6-12/h6-7H,1-5,10H2,(H,11,13)(H,14,15)/t7-/m0/s1

InChI Key

JZNLEPLZUABCSQ-ZETCQYMHSA-N

SMILES

C(CC=O)CNC(=O)CCC(C(=O)O)N

Isomeric SMILES

C(CC=O)CNC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C(CC=O)CNC(=O)CCC(C(=O)O)N

Origin of Product

United States

Biochemical Pathways Involving γ Glutamyl γ Aminobutyraldehyde

The γ-Glutamylation Pathway of Polyamine Catabolism

In several prokaryotes, including E. coli and Pseudomonas aeruginosa, the γ-glutamylation pathway represents a significant route for polyamine degradation. nih.govresearchgate.netresearchgate.net This pathway allows bacteria to use polyamines, such as putrescine, as sources of carbon and nitrogen. nih.govresearchgate.net A key feature of this pathway is the addition of a γ-glutamyl group to the polyamine and its subsequent metabolites. This glutamylation is thought to stabilize aldehyde intermediates which would otherwise be unstable and potentially toxic. oup.com For instance, γ-aminobutyraldehyde, an intermediate in other putrescine degradation pathways, can spontaneously cyclize into the toxic compound Δ1-pyrroline. oup.com The γ-glutamylation pathway effectively prevents this by modifying the intermediate. oup.com

Precursor: γ-Glutamylputrescine

The formation of γ-Glutamyl-γ-aminobutyraldehyde begins with its immediate precursor, γ-glutamylputrescine. The initial step in the pathway is the ATP-dependent conjugation of glutamate (B1630785) with putrescine, catalyzed by γ-glutamylputrescine synthetase (PuuA in E. coli). researchgate.net

Enzymatic Conversion of γ-Glutamylputrescine

Reactant Enzyme Product Organism

Subsequent Metabolite: γ-Glutamyl-γ-aminobutyrate

Following its formation, γ-Glutamyl-γ-aminobutyraldehyde is rapidly converted into γ-glutamyl-γ-aminobutyrate (γ-Glu-GABA). researchgate.netoup.com This step involves the oxidation of the aldehyde group to a carboxyl group. In E. coli, this reaction is carried out by an NADP/NAD-dependent aldehyde dehydrogenase known as PuuC. researchgate.net This conversion is a critical dehydrogenation step that moves the carbon skeleton further along the catabolic pathway.

Enzymatic Conversion to γ-Glutamyl-γ-aminobutyrate

Reactant Enzyme Product Organism

Terminal Products within the Pathway

The final stages of the γ-glutamylation pathway involve the breakdown of γ-glutamyl-γ-aminobutyrate to yield metabolites that can enter central metabolism. The enzyme γ-glutamyl-γ-aminobutyrate hydrolase (PuuD in E. coli) cleaves γ-Glu-GABA into L-glutamate and γ-aminobutyrate (GABA). oup.comnih.govwikipedia.org Studies have shown that strains of E. coli deficient in the puuD gene accumulate γ-Glu-GABA and are unable to grow when putrescine is the sole nitrogen source, highlighting the physiological importance of this step. oup.comnih.gov

The two products, glutamate and GABA, are then further metabolized. GABA is converted to succinate (B1194679) semialdehyde by a transaminase (GabT) and then oxidized to succinate by succinate-semialdehyde dehydrogenase (GabD). researchgate.netoup.com Succinate can directly enter the Krebs (TCA) cycle, providing a source of energy and carbon for the cell. nih.gov Glutamate is a key amino acid that can be used in protein synthesis or deaminated to α-ketoglutarate, another TCA cycle intermediate. nih.gov This complete degradation of polyamines into central metabolites underscores the efficiency of the γ-glutamylation pathway for nutrient acquisition. nih.gov

Intermediary Position in Arginine and Proline Metabolism

The γ-glutamylation pathway, and therefore γ-Glutamyl-γ-aminobutyraldehyde, is intricately linked to the metabolism of the amino acids arginine and proline. wikipedia.org These connections are primarily based on precursor-product relationships.

In many organisms, the biosynthesis of polyamines begins with arginine or ornithine. nih.govusda.gov Arginine is converted to ornithine, which is then decarboxylated by ornithine decarboxylase to produce putrescine, the initial substrate for the γ-glutamylation pathway. mdpi.com Therefore, γ-Glutamyl-γ-aminobutyraldehyde is an intermediate in a pathway that catabolizes a direct product of arginine metabolism.

The metabolic pathways of arginine and proline are interconnected, as they can both be synthesized from and degraded to glutamate. nih.govwikipedia.org Glutamate can be converted to glutamate-5-semialdehyde, which is a branch point intermediate that can lead to the synthesis of either proline or ornithine (and subsequently arginine). wikipedia.org The catabolism of polyamines through the γ-glutamylation pathway ultimately regenerates glutamate and produces succinate. oup.com This establishes a metabolic cycle where the nitrogen from arginine and proline can be incorporated into polyamines and then later recovered as glutamate through the action of the γ-glutamylation pathway, with γ-Glutamyl-γ-aminobutyraldehyde as a key intermediate. This highlights the role of the pathway in nitrogen recycling and homeostasis within the cell. nih.govusda.gov

Enzymology of γ Glutamyl γ Aminobutyraldehyde Metabolism

Enzymes Catalyzing the Formation of γ-Glutamyl-γ-aminobutyraldehyde

The initial steps of this pathway involve the glutamylation of putrescine, followed by an oxidation step to produce γ-Glutamyl-γ-aminobutyraldehyde.

γ-Glutamylputrescine Oxidoreductase (e.g., PuuB) Activity and Specificity

The formation of γ-Glutamyl-γ-aminobutyraldehyde is catalyzed by the enzyme γ-Glutamylputrescine oxidoreductase, commonly known as PuuB in E. coli. uniprot.orgebi.ac.uk This enzyme is a key component of the putrescine utilization pathway (Puu pathway). oup.com PuuB specifically acts on γ-glutamylputrescine, an intermediate formed from the glutamylation of putrescine by γ-glutamylputrescine synthetase (PuuA). capes.gov.brnih.gov The primary function of PuuB is to catalyze the oxidative deamination of the primary amino group of the putrescine moiety in γ-glutamylputrescine. uniprot.org This reaction yields γ-Glutamyl-γ-aminobutyraldehyde. The γ-glutamylation is thought to stabilize the resulting aldehyde intermediate, preventing its spontaneous cyclization into Δ1-pyrroline, a reaction observed in pathways lacking this modification. oup.com The expression of the puuB gene is induced by the presence of putrescine. unam.mx

Reaction Stoichiometry and Cofactor Requirements

The reaction catalyzed by γ-Glutamylputrescine oxidoreductase involves the oxidation of γ-glutamylputrescine. While detailed stoichiometric studies are limited in the provided results, the reaction is an oxidative deamination, which typically involves the removal of an amino group and the transfer of electrons to an acceptor. PuuB is a FAD-dependent oxidoreductase. uniprot.org

Reaction: γ-L-glutamyl-putrescine + O₂ + H₂O → 4-(γ-L-glutamylamino)butanal + NH₃ + H₂O₂

Enzymes Catalyzing the Conversion of γ-Glutamyl-γ-aminobutyraldehyde

Once formed, γ-Glutamyl-γ-aminobutyraldehyde is further metabolized by dehydrogenase enzymes.

γ-Glutamyl-γ-aminobutyraldehyde Dehydrogenase (e.g., PuuC/AldH) Activity and Specificity

The subsequent step in the pathway is the oxidation of γ-Glutamyl-γ-aminobutyraldehyde to γ-glutamyl-γ-aminobutyrate (γ-Glu-GABA). This reaction is catalyzed by γ-Glutamyl-γ-aminobutyraldehyde dehydrogenase, an enzyme also known as PuuC in E. coli and belonging to the aldehyde dehydrogenase (AldH) superfamily. uniprot.orguniprot.org PuuC exhibits high specificity for its substrate, γ-Glutamyl-γ-aminobutyraldehyde. uniprot.org The product of this reaction, γ-Glu-GABA, is then hydrolyzed by γ-glutamyl-γ-aminobutyrate hydrolase (PuuD) to yield L-glutamate and γ-aminobutyrate (GABA). oup.comwikipedia.orgnih.gov

Aldehyde Dehydrogenase promiscuity and substrate range

While PuuC is specific for γ-Glutamyl-γ-aminobutyraldehyde, other aldehyde dehydrogenases can exhibit broader substrate specificity. Aldehyde dehydrogenases are a large family of enzymes that can oxidize a wide variety of aldehydes to their corresponding carboxylic acids. nih.govnih.gov For instance, some aldehyde dehydrogenases can act on small aliphatic aldehydes. nih.gov In humans, an isozyme of aldehyde dehydrogenase has been identified that shows a particularly low Kₘ value for γ-aminobutyraldehyde, indicating a high affinity for this substrate. nih.gov The substrate specificity of aldehyde dehydrogenases is determined by the structural features of their active sites. nih.gov Research has shown that PuuC from E. coli can also act on other aldehydes, such as 3-hydroxypropionaldehyde, isovaleraldehyde, propionaldehyde, butyraldehyde, and valeraldehyde, with 3-hydroxypropionaldehyde being a highly suitable substrate. uniprot.org

Reaction Stoichiometry and Cofactor Requirements (e.g., NAD+, NADP+)

The oxidation of γ-Glutamyl-γ-aminobutyraldehyde by PuuC/AldH is a dehydrogenation reaction that requires a nicotinamide (B372718) cofactor, either NAD⁺ or NADP⁺, to accept the hydride ion from the aldehyde. uniprot.orgnih.gov The general stoichiometry for aldehyde dehydrogenase reactions is:

R-CHO + NAD(P)⁺ + H₂O → R-COOH + NAD(P)H + H⁺

PuuC from E. coli can utilize both NAD⁺ and NADP⁺ as cofactors, although it shows a preference for NAD⁺. uniprot.org The choice of cofactor can be influenced by the specific amino acid residues within the cofactor-binding domain of the enzyme. nih.gov The presence of these cofactors is essential for the catalytic activity of the enzyme. nih.govuniprot.org

Reaction catalyzed by PuuC: uniprot.org 4-(gamma-L-glutamylamino)butanal + NAD⁺ + H₂O → 4-(gamma-L-glutamylamino)butanoate + NADH + 2 H⁺ 4-(gamma-L-glutamylamino)butanal + NADP⁺ + H₂O → 4-(gamma-L-glutamylamino)butanoate + NADPH + 2 H⁺

Structural and Mechanistic Insights of Associated Enzymes

The metabolic conversion of γ-glutamyl-γ-aminobutyraldehyde involves a cascade of enzymatic reactions facilitated by highly specialized proteins. Understanding the three-dimensional structures and catalytic mechanisms of these enzymes provides a molecular basis for their function. Key enzymes in this pathway include γ-glutamyl-γ-aminobutyraldehyde dehydrogenase (PuuC) and γ-glutamyl-γ-aminobutyrate hydrolase (PuuD).

Active Site Analysis and Catalytic Mechanisms

The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction. nih.gov This site is a three-dimensional pocket or groove composed of a unique arrangement of amino acid residues that create a specific chemical environment for catalysis.

γ-Glutamyl-γ-aminobutyraldehyde Dehydrogenase (PuuC):

The active site of ALDHs is located in a tunnel-like cavity. The catalytic mechanism generally involves a highly conserved cysteine residue. wikipedia.orgebi.ac.uk The reaction proceeds through several key steps:

Nucleophilic Attack: A catalytic cysteine residue, activated by a nearby glutamate (B1630785) residue that increases its nucleophilicity, performs a nucleophilic attack on the carbonyl carbon of the aldehyde substrate. wikipedia.org

Formation of a Thiohemiacetal Intermediate: This attack results in the formation of a tetrahedral thiohemiacetal intermediate. nih.gov

Hydride Transfer: A hydride ion is transferred from the intermediate to the NAD(P)+ cofactor, forming NAD(P)H. wikipedia.org

Acyl-Enzyme Intermediate Formation: The intermediate then collapses, leading to the formation of a thioester acyl-enzyme intermediate.

Hydrolysis: A water molecule, activated by a glutamate residue, hydrolyzes the thioester bond, releasing the carboxylic acid product and regenerating the free enzyme. nih.govwikipedia.org

While a specific crystal structure for E. coli PuuC is not extensively detailed in the available literature, the conservation of key catalytic residues, such as a catalytic cysteine and a glutamate, within the ALDH superfamily suggests that PuuC likely follows this general mechanistic pathway. ebi.ac.uk

γ-Glutamyl-γ-aminobutyrate Hydrolase (PuuD):

PuuD is a hydrolase that cleaves the γ-glutamyl bond of γ-glutamyl-γ-aminobutyrate to yield L-glutamate and γ-aminobutyrate (GABA). wikipedia.org PuuD belongs to the peptidase family C26 and is classified as a class I glutamine amidotransferase. ebi.ac.uknih.gov Enzymes in this class typically feature an α/β/α sandwich fold. ebi.ac.uk

The catalytic mechanism of these enzymes often involves a catalytic triad (B1167595), a set of three coordinated amino acid residues in the active site that work together to perform catalysis. wikipedia.orggonzaga.edu For class I glutamine amidotransferases, this triad commonly consists of cysteine, histidine, and glutamate (Cys-His-Glu). nih.govebi.ac.uk

The proposed catalytic mechanism for PuuD, based on its homology to other class I glutamine amidotransferases, involves the following steps:

Nucleophilic Attack: The thiol group of the catalytic cysteine residue acts as a nucleophile, attacking the carbonyl carbon of the γ-glutamyl bond of the substrate.

Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. wikipedia.org

Formation of Acyl-Enzyme Intermediate: The intermediate collapses, forming a γ-glutamyl-enzyme thioester intermediate and releasing the first product, GABA.

Deacylation: A water molecule then hydrolyzes the acyl-enzyme intermediate, releasing the second product, L-glutamate, and regenerating the enzyme for another catalytic cycle.

Identification of Critical Residues (e.g., Cys-114 in PuuD, a downstream enzyme)

Site-directed mutagenesis and structural studies are crucial for identifying the specific amino acid residues that are critical for enzyme function.

Critical Residues in PuuC:

While specific residues for E. coli PuuC are not definitively identified in available literature, studies on homologous aldehyde dehydrogenases have implicated a catalytic cysteine and a glutamate residue as essential for activity. wikipedia.orgebi.ac.uk The cysteine acts as the nucleophile, and the glutamate functions as a general base to activate both the cysteine for the initial attack and a water molecule for the final hydrolysis step. wikipedia.org

Critical Residues in PuuD:

For PuuD from Escherichia coli, site-directed mutagenesis studies have unequivocally identified Cysteine-114 (Cys-114) as a critical residue in the active center. nih.gov This cysteine residue serves as the catalytic nucleophile essential for the hydrolysis of γ-glutamyl-γ-aminobutyrate. nih.gov

Based on its classification within the C26 peptidase family and as a class I glutamine amidotransferase, it is highly probable that Cys-114 is part of a catalytic triad. ebi.ac.uknih.gov In many related enzymes, this triad consists of a cysteine, a histidine, and an acidic residue (like glutamate or aspartate). wikipedia.orgnih.gov The histidine acts as a general base, accepting a proton from the cysteine to enhance its nucleophilicity, while the acidic residue helps to orient the histidine and stabilize its protonated state. wikipedia.org While the specific histidine and glutamate/aspartate residues of the PuuD catalytic triad are not explicitly detailed in the provided search results, their presence is strongly suggested by the enzyme's classification and the established mechanisms of related enzymes.

Cellular and Subcellular Localization of γ Glutamyl γ Aminobutyraldehyde Metabolism

Localization of Enzymes in Prokaryotic Cells (e.g., Escherichia coli cytosol)

In prokaryotes such as Escherichia coli, the metabolism of γ-Glutamyl-γ-aminobutyraldehyde is a key part of a specific putrescine utilization pathway, known as the Puu pathway. This pathway is notable for its use of γ-glutamylation to process intermediates. Research has shown that the enzymes of this pathway are primarily located within the bacterial cytosol.

The Puu pathway begins with the degradation of putrescine, leading to the formation of γ-aminobutyraldehyde. This intermediate is unstable and can spontaneously cyclize. oup.com To prevent this, it undergoes γ-glutamylation, a process that stabilizes the molecule, leading to the formation of γ-Glutamyl-γ-aminobutyraldehyde and subsequent metabolites. oup.com

The enzymes responsible for the synthesis and degradation of γ-glutamylated compounds in E. coli have been identified and their locations determined. For instance, γ-glutamyltranspeptidase (GGT), an enzyme that can catalyze the transfer of γ-glutamyl groups, is found associated with the inner membrane, oriented towards the cytoplasm. frontiersin.org This positioning allows it to access substrates from within the cell. The subsequent enzymes in the Puu pathway, which convert γ-Glutamyl-γ-aminobutyraldehyde, are also understood to operate within the cytoplasm. This includes γ-Glutamyl-γ-aminobutyrate hydrolase (PuuD), which is essential for hydrolyzing γ-glutamyl-γ-aminobutyrate, a downstream product of γ-Glutamyl-γ-aminobutyraldehyde metabolism. oup.comnih.gov The entire sequence of reactions, therefore, represents a cytosolic metabolic route for nitrogen acquisition from putrescine. nih.gov

Interactive Table: Key Enzymes in the E. coli Puu Pathway and Their Localization

EnzymeFunction in PathwayCellular Localization
PuuA γ-Glutamylputrescine synthetaseCytosol
PuuB γ-Glutamylputrescine oxidaseCytosol
PuuC γ-Glutamyl-γ-aminobutyraldehyde dehydrogenaseCytosol
PuuD γ-Glutamyl-γ-aminobutyrate hydrolaseCytosol
GGT γ-GlutamyltranspeptidaseInner membrane (cytoplasmic side) frontiersin.org

Compartmentalization of Polyamine Catabolic Pathways

Compartmentalization is a key organizational principle of metabolism in all domains of life. In the context of polyamine catabolism, this involves segregating specific enzymes and substrates into distinct cellular locations.

In prokaryotes like E. coli, which lack membrane-bound organelles, compartmentalization is less complex than in eukaryotes. The primary compartments are the cytoplasm, the periplasm, and the cellular membranes. As discussed, the catabolic pathway for putrescine that generates γ-Glutamyl-γ-aminobutyraldehyde is localized to the cytoplasm. oup.com This ensures that the metabolic intermediates are channeled efficiently from one enzyme to the next and prevents the diffusion of potentially reactive aldehyde intermediates. oup.com

In contrast, eukaryotic cells exhibit a higher degree of compartmentalization for polyamine metabolism.

Mammalian Cells : Studies have revealed distinct distributions of polyamines between the cytoplasm and the nucleus, with concentrations fluctuating during the cell cycle. nih.govcancer.gov For instance, an increase in cytoplasmic putrescine often coincides with the start of DNA synthesis. cancer.gov The enzymes involved in polyamine catabolism, such as spermine/spermidine (B129725) N1-acetyltransferase (SSAT) and polyamine oxidase (PAOX), are also localized to specific compartments, including the cytoplasm and peroxisomes, to regulate polyamine levels. researchgate.net

Plant Cells : Plants show even more complex compartmentalization. Polyamine catabolism occurs in various locations, including the cell wall (apoplast), peroxisomes, mitochondria, and vacuoles. nih.govfrontiersin.org This spatial separation allows for diverse functions, from developmental processes like cell wall lignification to stress responses where polyamine oxidation in the apoplast generates hydrogen peroxide as a signaling molecule. nih.govfrontiersin.org

Therefore, while the metabolism of γ-Glutamyl-γ-aminobutyraldehyde is a feature of a cytosolic pathway in prokaryotes, the broader principle of compartmentalizing polyamine catabolism is a universal strategy, albeit with different levels of complexity across different life forms.

Regulation of γ Glutamyl γ Aminobutyraldehyde Metabolic Flux

Genetic Regulation of Enzymes in the γ-Glutamylation Pathway

The enzymes involved in the putrescine utilization (Puu) pathway, which generates γ-Glutamyl-γ-aminobutyraldehyde, are encoded by a cluster of genes whose expression is precisely coordinated.

In E. coli, the genes encoding the core enzymes of the Puu pathway are organized into operons, which are functional units of DNA containing a cluster of genes under the control of a single promoter. wikipedia.org The primary genes are located in the puu gene cluster. nih.gov This cluster is organized into at least two distinct transcriptional units: puuAP and puuDRCBE. nih.govelifesciences.org

The puuDRCBE operon is a polycistronic unit, meaning its genes are transcribed together into a single mRNA molecule. wikipedia.org The genes within this operon encode for the following functions:

puuD : Encodes γ-glutamyl-γ-aminobutyrate hydrolase. nih.gov

puuR : Encodes the PuuR transcriptional repressor protein. nih.govunam.mx

puuC : Encodes a nonspecific aldehyde dehydrogenase that can oxidize γ-glutamyl-γ-aminobutyraldehyde. asm.org

puuB : Thought to be involved in the oxidation of γ-glutamyl-putrescine. nih.gov

puuE : Encodes a GABA aminotransferase. nih.gov

The transcription of the puuDRCBE operon, along with the puuAP operon, is initiated from promoters located in the intergenic region between the puuA and puuD genes. nih.gov This organization ensures the coordinated synthesis of the enzymes required for the sequential breakdown of putrescine.

GeneEncoded Protein/FunctionOperon
puuA γ-Glutamylputrescine synthetasepuuAP
puuP Putrescine importerpuuAP
puuD γ-Glutamyl-γ-aminobutyrate hydrolasepuuDRCBE
puuR Transcriptional repressorpuuDRCBE
puuC Aldehyde dehydrogenasepuuDRCBE
puuB Putative oxidoreductasepuuDRCBE
puuE GABA aminotransferasepuuDRCBE

This table summarizes the genes within the puu cluster and their organization into transcriptional units.

Promoter analysis involves identifying DNA sequences, known as regulatory elements, that are crucial for initiating and controlling gene transcription. nih.govmdpi.com These elements serve as binding sites for transcription factors and RNA polymerase. mybiosource.comkhanacademy.org For the puu pathway, the key regulatory region is the intergenic space between puuA and puuD. Gel shift and DNase I footprint analyses have shown that this region contains the binding site for the PuuR regulatory protein. nih.govnih.gov This binding site is the primary cis-acting element controlling the expression of both the puuAP and puuDRCBE operons. The binding of the PuuR repressor to this operator site physically obstructs RNA polymerase from initiating transcription, thereby shutting down the pathway. nih.gov

Transcriptional Control Mechanisms

The expression of the puu operons is dynamically controlled by the availability of specific molecules that act as inducers or repressors, allowing the cell to metabolize putrescine only when beneficial.

The primary inducer of the puu gene cluster is putrescine itself. asm.orgresearchgate.net When the intracellular concentration of putrescine rises, it binds directly to the PuuR repressor protein. nih.govmdpi.com This binding event causes a conformational change in PuuR, which in turn reduces its affinity for its DNA binding site in the puuA-puuD intergenic region. nih.govnih.gov The dissociation of PuuR from the operator allows transcription of the puu genes to proceed. mdpi.com

In addition to putrescine, oxygen availability plays a role in regulating the pathway. Expression of the puu genes is induced during a shift from anaerobic to aerobic conditions, suggesting that the pathway is preferentially used when oxygen is present for respiration. researchgate.net

The expression of the Puu pathway is subject to catabolite repression, a common regulatory mechanism that prevents the cell from synthesizing enzymes for less-preferred carbon or nitrogen sources when a more favorable one is available. Research has shown that the expression of puuD is significantly repressed by the presence of succinate (B1194679), which is the final product of the pathway. nih.gov This represents a form of feedback inhibition at the transcriptional level. Furthermore, high concentrations of ammonium (B1175870) chloride (NH4Cl), a preferred nitrogen source, also repress the expression of the pathway. nih.gov This ensures that the cell does not expend energy catabolizing putrescine for nitrogen when a more readily usable source is abundant.

Regulatory MoleculeEffect on puu Operon ExpressionMechanism of Action
Putrescine InductionBinds to the PuuR repressor, causing it to dissociate from the DNA operator site. nih.govmdpi.com
Oxygen (O2) InductionExpression is higher under aerobic conditions, possibly mediated by global regulators like ArcA/FNR. nih.govresearchgate.net
Succinate RepressionActs as a catabolite repressor, signaling an abundance of the pathway's end product. nih.gov
Ammonium Chloride (NH4Cl) RepressionActs as a catabolite repressor, signaling an abundance of a preferred nitrogen source. nih.gov

This table outlines the key molecules that induce or repress the transcription of the puu genes.

Regulatory Proteins and Their Interactions (e.g., PuuR, ArcA, CRP, FimZ, PtrR)

PuuR : This is the master repressor of the Puu pathway. unam.mxnih.gov PuuR is a helix-turn-helix DNA-binding protein that specifically recognizes and binds to the operator region upstream of the puuA and puuD genes. nih.govmdpi.com It functions as a negative regulator, and its repression is relieved by binding to putrescine. nih.gov This makes PuuR a direct sensor of the pathway's substrate.

ArcA : The Aerobic Respiration Control protein (ArcA) is a global regulator that represses numerous genes involved in aerobic respiration when oxygen levels are low. uniprot.orgunam.mx It is part of a two-component system, ArcB/ArcA, that responds to the redox state of the cell. nih.gov While direct binding to the puu promoter has been suggested as a possibility, ArcA's primary role is likely to ensure that the energetically demanding aerobic degradation of putrescine is repressed under anaerobic conditions, aligning with the observation that oxygen induces the pathway. nih.govnih.gov

CRP (cAMP Receptor Protein) : CRP is a global transcriptional regulator that controls genes involved in carbon source utilization. nih.gov It responds to the level of cyclic AMP (cAMP), which is low when a preferred carbon source like glucose is abundant. plos.orgyoutube.com The puu pathway is subject to catabolite repression, and while CRP is a primary mediator of this phenomenon for many operons, its direct interaction with the puu promoters requires further specific elucidation. researchgate.netnih.gov It likely contributes to the repression observed when more favorable carbon sources are present.

FimZ : FimZ is a transcriptional activator known primarily for its role in regulating the expression of the sfmA promoter, which is involved in the synthesis of type 1 pili. researchgate.net While some studies have explored the broader regulatory network connecting motility and metabolism, a direct, characterized role for FimZ in the transcriptional regulation of the puuDRCBE operon has not been established. The regulation of pili is complex, involving its own set of recombinases like FimB and FimE and the fim operon. nih.govwikipedia.orgwjgnet.com

PtrR (Putrescine-responsive Transcriptional Regulator) : PtrR is another transcriptional regulator that has been identified in some bacteria and responds to putrescine. However, in the context of the well-studied E. coli Puu pathway, PuuR is the specifically characterized repressor. nih.gov The role of other regulators like PtrR may be more prominent in different bacterial species or other putrescine-related pathways.

Environmental Influences on Pathway Expression (e.g., nitrogen limitation, aeration)

The metabolic flux of γ-Glutamyl-γ-aminobutyraldehyde is intricately regulated by environmental cues, primarily the availability of essential nutrients like nitrogen and the cellular redox state, which is heavily influenced by aeration. These factors can modulate gene expression and enzyme activity at various points in the pathway, thereby controlling the rate of synthesis and degradation of this key intermediate.

Nitrogen Limitation

Nitrogen is a fundamental component of the precursor molecule, glutamate (B1630785). Consequently, limitations in nitrogen availability can profoundly impact the metabolic flux through the γ-Glutamyl-γ-aminobutyraldehyde pathway. Under conditions of nitrogen scarcity, microorganisms and plants activate complex regulatory networks to conserve and reallocate internal nitrogen resources.

Research on various organisms has demonstrated that nitrogen deficiency generally leads to a downregulation of pathways involved in the synthesis of nitrogen-rich compounds like amino acids. In maize (Zea mays L.), for instance, nitrogen stress leads to significant changes in the expression of genes involved in nitrogen assimilation and amino acid metabolism. nih.govnih.govresearchgate.net Key enzymes such as glutamine synthetase and glutamate synthase (GOGAT), which are responsible for the primary assimilation of ammonium into glutamate, are tightly regulated in response to nitrogen levels. nih.govmdpi.com

Aeration

Aeration status, and by extension, oxygen availability, plays a critical role in regulating the metabolic pathways that involve oxidative or reductive steps. The pathway involving γ-Glutamyl-γ-aminobutyraldehyde includes dehydrogenase enzymes, whose activity can be dependent on the cellular redox state and the availability of electron acceptors like NAD+ or FAD.

A pertinent example comes from the study of the putrescine utilization (puu) pathway in Escherichia coli, which involves γ-glutamylated intermediates. The expression of the puuD gene, which encodes for γ-glutamyl-γ-aminobutyrate hydrolase, an enzyme downstream of γ-Glutamyl-γ-aminobutyraldehyde, is significantly influenced by aeration. oup.com Research has shown that the expression of puuD is induced under aerobic conditions and repressed under anaerobic conditions. oup.com This suggests that the entire pathway's flux is favored when oxygen is present.

This aerobic induction is thought to be linked to the activity of PuuB, a γ-glutamyl-putrescine oxidase, which requires oxygen for its function. oup.com If oxygen is limited, the pathway intermediate γ-glutamyl-putrescine cannot be efficiently metabolized, leading to a feedback mechanism that may downregulate the expression of subsequent pathway enzymes. oup.com Similarly, the activity of γ-Glutamyl-γ-aminobutyraldehyde dehydrogenase (PuuC), which catalyzes the oxidation of γ-Glutamyl-γ-aminobutyraldehyde, is likely to be influenced by the cellular redox balance (NADH/NAD+ ratio), which is directly affected by aeration.

In the context of related metabolic pathways, studies on the production of γ-polyglutamic acid (γ-PGA) by Bacillus licheniformis have shown that increased aeration leads to a significant increase in product yield. nih.gov While this is a separate pathway, it underscores the importance of oxygen supply for metabolic processes that are energetically demanding and involve oxidative steps.

The following table summarizes the observed and inferred effects of nitrogen limitation and aeration on the expression of pathways related to γ-Glutamyl-γ-aminobutyraldehyde metabolism.

Environmental FactorOrganism/SystemObserved/Inferred Effect on PathwayKey Findings
Nitrogen Limitation Maize (Zea mays)DownregulationAltered expression of genes in nitrogen assimilation and amino acid metabolism. nih.govnih.govresearchgate.net
Mycobacterium smegmatisRegulatory adjustmentsModulation of glutamine synthetase and glutamate dehydrogenase activity to manage nitrogen scarcity. nih.gov
Aeration Escherichia coli (puu pathway)Induction under aerobic conditions, repression under anaerobic conditions.Expression of puuD (γ-glutamyl-γ-aminobutyrate hydrolase) is repressed in the absence of oxygen. oup.com
Bacillus licheniformis (γ-PGA production)Increased production with higher aeration.Enhanced yield of a related glutamylated polymer with increased agitation and aeration rates. nih.gov

Comparative Biochemistry and Evolutionary Perspectives of γ Glutamyl γ Aminobutyraldehyde Metabolism

Distribution of the γ-Glutamylation Pathway Across Microorganisms

The γ-glutamylation pathway, which involves the formation and subsequent metabolism of γ-glutamyl-γ-aminobutyraldehyde, has been identified in a range of bacteria. This pathway serves as an alternative to direct oxidation or transamination of polyamines, offering a mechanism to safely process these compounds.

In Escherichia coli K-12, a novel putrescine utilization pathway, termed the Puu pathway, involves γ-glutamylated intermediates. oup.comoup.com The initial step is the glutamylation of putrescine, catalyzed by γ-glutamylputrescine synthetase (PuuA). nih.gov This is followed by the action of γ-glutamylputrescine oxidase (PuuB), which converts γ-glutamylputrescine to γ-glutamyl-γ-aminobutyraldehyde. This aldehyde is then oxidized to γ-glutamyl-γ-aminobutyrate (γ-Glu-GABA) by γ-glutamyl-γ-aminobutyraldehyde dehydrogenase (PuuC). oup.comuniprot.org Finally, γ-glutamyl-γ-aminobutyrate hydrolase (PuuD) cleaves γ-Glu-GABA into glutamate (B1630785) and γ-aminobutyrate (GABA). oup.comoup.com Gene deletion studies have shown that the Puu pathway is critical for utilizing putrescine as a sole carbon or nitrogen source. nih.gov The expression of the enzymes in this pathway is induced by putrescine. oup.comoup.comnih.gov

Pseudomonas aeruginosa also possesses a γ-glutamylation pathway for polyamine metabolism, specifically for spermidine (B129725) and putrescine, governed by the spu gene cluster (spuABCDEFGHI). nih.gov Within this pathway, SpuA, a γ-glutamyl-γ-aminobutyrate hydrolase, is responsible for hydrolyzing γ-Glu-GABA into glutamate and GABA. nih.gov This indicates the presence of upstream enzymes that produce γ-glutamyl-γ-aminobutyraldehyde as an intermediate. The organism has an expanded and complex polyamine catabolic system, which includes seven distinct γ-glutamylpolyamine synthetases (PauA1–PauA7), suggesting a high degree of specialization and regulation in its handling of polyamines and other amines through glutamylation. nih.govmdpi.com

The soil bacterium Streptomyces coelicolor utilizes a γ-glutamylation pathway to assimilate nitrogen from various polyamines, including putrescine, cadaverine, spermidine, and spermine. nih.govfrontiersin.orgkarger.com This pathway is crucial for its survival, especially in environments with high concentrations of these compounds. nih.gov The initial step is catalyzed by γ-glutamylpolyamine synthetases. mdpi.com S. coelicolor possesses multiple glutamine synthetase-like (GS-like) enzymes, with GlnA3 being identified as a key γ-glutamylpolyamine synthetase involved in polyamine catabolism. nih.govfrontiersin.org Another GS-like enzyme, GlnA2, also functions as a γ-glutamylpolyamine synthetase, showing specificity for shorter-chain polyamines. mdpi.comnih.gov The genome of S. coelicolor contains orthologs for enzymes analogous to the E. coli Puu pathway, including predicted γ-glutamyl-γ-aminobutyraldehyde dehydrogenases (SCO5657 and SCO5666), indicating a conserved metabolic logic. nih.gov

The presence of the γ-glutamylation pathway is also indicated in Shewanella putrefaciens. The UniProt database lists a protein in Shewanella putrefaciens (strain 200) identified as γ-glutamyl-γ-aminobutyraldehyde dehydrogenase (PuuC). uniprot.org This enzyme's function is annotated as being involved in the γ-aminobutyric acid catabolic process, catalyzing the oxidation of γ-glutamyl-γ-aminobutyraldehyde. uniprot.org The existence of this key enzyme strongly suggests that the bacterium can metabolize polyamines via the formation of γ-glutamylated aldehydes.

Table 1: Key Enzymes in the γ-Glutamylation Pathway Across Select Microorganisms

Enzyme Escherichia coli Pseudomonas aeruginosa Streptomyces coelicolor Shewanella putrefaciens
γ-Glutamylpolyamine Synthetase PuuA PauA1-PauA7 GlnA2, GlnA3 Not specified
γ-Glutamylputrescine Oxidase PuuB Not specified Not specified Not specified
γ-Glutamyl-γ-aminobutyraldehyde Dehydrogenase PuuC Not specified SCO5657, SCO5666 (predicted) PuuC
γ-Glutamyl-γ-aminobutyrate Hydrolase PuuD SpuA Not specified Not specified

Redundancy and Divergence of Enzyme Functions (e.g., redundant aldehyde dehydrogenases)

The metabolism of γ-glutamyl-γ-aminobutyraldehyde and related compounds showcases instances of both enzyme redundancy and divergence, reflecting evolutionary adaptations to ensure metabolic robustness and substrate specificity.

A clear example of redundancy is seen in the downstream processing of GABA, the product of the γ-glutamylation pathway, in E. coli. This bacterium has two GABA aminotransferases, GabT and PuuE, that can catalyze the conversion of GABA to succinate (B1194679) semialdehyde. oup.comoup.com While a single deletion of either the gabT or puuE gene does not prevent growth on putrescine, a double deletion mutant is unable to utilize it as a sole nitrogen source, demonstrating that these two enzymes have complementary functions. oup.com

Enzyme divergence is evident in the initial glutamylation step in both Pseudomonas and Streptomyces. P. aeruginosa possesses seven different γ-glutamylpolyamine synthetases (PauA1-PauA7), each with varying specificities for different polyamines and monoamines. nih.govmdpi.com This divergence allows the organism to efficiently process a wide array of amine compounds from its environment. Similarly, S. coelicolor has multiple glutamine synthetase-like enzymes that have evolved specialized roles. GlnA3 shows a preference for longer-chain polyamines like spermidine and spermine, while GlnA2 has higher specificity for shorter-chain polyamines such as putrescine and cadaverine. mdpi.com Another enzyme, GlnA4, is specific for monoamines like ethanolamine. mdpi.comkarger.com

While direct evidence for redundant γ-glutamyl-γ-aminobutyraldehyde dehydrogenases is less documented, the presence of two predicted orthologs (SCO5657 and SCO5666) in S. coelicolor suggests potential redundancy or divergence in function for this specific metabolic step as well. nih.gov

Table 2: Examples of Enzyme Redundancy and Divergence

Organism Enzyme/Function Redundancy/Divergence Notes
Escherichia coli GABA Aminotransferase Redundancy GabT and PuuE are functionally redundant. oup.com
Pseudomonas aeruginosa γ-Glutamylpolyamine Synthetase Divergence Seven distinct enzymes (PauA1-PauA7) with varied substrate specificities. nih.govmdpi.com
Streptomyces coelicolor γ-Glutamylpolyamine Synthetase Divergence GlnA2 and GlnA3 show different preferences for polyamine chain length. mdpi.com

Advanced Methodologies for Research on γ Glutamyl γ Aminobutyraldehyde

Analytical Techniques for Pathway Intermediates

The accurate measurement and structural confirmation of γ-glutamyl-γ-aminobutyraldehyde and related metabolites are foundational to understanding its biochemical role. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of amino acid derivatives like γ-glutamyl-γ-aminobutyraldehyde from complex biological matrices. While direct detection of this aldehyde can be challenging, established HPLC methods for related compounds such as γ-aminobutyric acid (GABA) and glutamic acid provide a robust framework. These methods often rely on pre-column derivatization to attach a chromophore or fluorophore to the amino group, enhancing detection sensitivity.

For instance, derivatization with dansyl chloride or 2,4-dinitrofluorobenzene (FDNB) allows for sensitive UV or fluorescence detection. mdpi.comresearchgate.net A typical HPLC protocol would involve the separation of the derivatized analyte on a C18 reversed-phase column with a gradient elution. mdpi.comnih.gov The mobile phase often consists of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com

Table 1: Representative HPLC Parameters for Analysis of Related Amino Acid Derivatives

Parameter Value/Condition
Column C18 reversed-phase (e.g., 3 mm × 100 mm, 2.7 μm) mdpi.com
Mobile Phase A: Methanol, B: 0.05M Sodium Acetate in 90% water/10% methanol mdpi.com
Gradient Linear gradient from 20% A to 100% A mdpi.com
Flow Rate 0.3 mL/min mdpi.com
Detection UV-Vis at 254 nm (following derivatization) mdpi.com

| Derivatizing Agent | Dansyl chloride mdpi.com or 2,4-dinitrofluorobenzene (FDNB) researchgate.net |

The precision and accuracy of such methods are typically validated by assessing repeatability and recovery rates, which often exceed 95%. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of organic molecules, including metabolic intermediates. For γ-glutamyl-γ-aminobutyraldehyde, ¹H and ¹³C NMR would confirm the presence and connectivity of the glutamyl and aminobutyraldehyde moieties.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable. A COSY spectrum would reveal the coupling between protons on adjacent carbons, allowing for the tracing of the carbon skeleton. rsc.org An HSQC spectrum correlates each proton with its directly attached carbon atom, providing definitive assignments for the carbon skeleton. rsc.org The chemical shifts of the aldehyde proton (around 9-10 ppm in ¹H NMR) and the corresponding carbonyl carbon (around 200 ppm in ¹³C NMR) would be key identifiers. While specific NMR data for γ-glutamyl-γ-aminobutyraldehyde is not widely published, extensive NMR studies on related compounds like glutathione (B108866) and its derivatives provide a strong basis for spectral interpretation. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of metabolites. When coupled with liquid chromatography (LC-MS), it allows for the separation of complex mixtures and the determination of the mass-to-charge ratio (m/z) of individual components. The exact mass of γ-glutamyl-γ-aminobutyraldehyde (C₉H₁₆N₂O₄, monoisotopic mass: 216.11101 g/mol ) can be precisely measured using high-resolution mass spectrometers like TOF (Time-of-Flight) or Orbitrap analyzers. ecmdb.canih.gov

Tandem mass spectrometry (MS/MS) is used to further confirm the identity of the metabolite. In this technique, the parent ion corresponding to γ-glutamyl-γ-aminobutyraldehyde is isolated and fragmented, producing a characteristic fragmentation pattern that serves as a molecular fingerprint. The fragmentation would likely involve the cleavage of the amide bond, yielding fragments corresponding to the glutamyl and aminobutyraldehyde portions of the molecule. LC-MS-based methods have been successfully developed for the quantitative analysis of a wide range of γ-glutamylpeptides, demonstrating the utility of this approach for studying related metabolic pathways. nih.gov

Genetic Manipulation and Mutant Studies

Genetic manipulation of organisms is a powerful approach to investigate the function of specific genes and enzymes within a metabolic pathway. Techniques such as gene deletion, overexpression, and site-directed mutagenesis are pivotal for understanding the biosynthesis and degradation of γ-glutamyl-γ-aminobutyraldehyde.

Gene Deletion and Overexpression for Pathway Elucidation

The role of a specific enzyme in the metabolism of γ-glutamyl-γ-aminobutyraldehyde can be investigated by creating a genetically modified organism in which the gene encoding that enzyme is deleted. For example, the gene puuC is proposed to encode a γ-glutamyl-γ-aminobutyraldehyde dehydrogenase, which catalyzes the conversion of γ-glutamyl-γ-aminobutyraldehyde to γ-glutamyl-γ-aminobutyrate. uniprot.org Deletion of this gene would be expected to lead to the accumulation of γ-glutamyl-γ-aminobutyraldehyde and a decrease in the production of γ-glutamyl-γ-aminobutyrate, thereby confirming the function of the PuuC enzyme. Such gene deletion studies have been instrumental in elucidating other metabolic pathways, for instance, in identifying the role of γ-glutamyl transpeptidase (GGT1) in glutathione metabolism through the analysis of individuals with a homozygous deletion of this gene. nih.govnih.gov

Conversely, overexpression of a gene can be used to increase the production of a specific enzyme, which can facilitate its purification and characterization, or to enhance the metabolic flux through a particular pathway.

Site-Directed Mutagenesis for Enzyme Characterization

Site-directed mutagenesis is a technique used to introduce specific changes to the amino acid sequence of a protein. This allows researchers to investigate the role of individual amino acids in the enzyme's structure, catalytic mechanism, and substrate specificity. For an enzyme that metabolizes γ-glutamyl-γ-aminobutyraldehyde, site-directed mutagenesis could be used to identify key residues in the active site.

For example, studies on γ-glutamyl hydrolase have used site-directed mutagenesis to identify a critical cysteine residue (Cys-110) essential for its catalytic activity by systematically replacing cysteine residues with alanine. nih.gov Similarly, mutagenesis studies on glutamic acid decarboxylase have led to mutants with improved stability and catalytic efficiency. nih.gov By creating a series of mutants of a putative γ-glutamyl-γ-aminobutyraldehyde dehydrogenase and analyzing their kinetic properties, researchers can pinpoint the amino acids responsible for binding the substrate and catalyzing the oxidation reaction. mdpi.commdpi.com

Table 2: Applications of Genetic Manipulation in Studying γ-Glutamyl-γ-aminobutyraldehyde Metabolism

Technique Application Expected Outcome
Gene Deletion Inactivate the gene encoding a putative γ-glutamyl-γ-aminobutyraldehyde metabolizing enzyme (e.g., puuC). Accumulation of γ-glutamyl-γ-aminobutyraldehyde; provides evidence for the gene's function in vivo.
Gene Overexpression Increase the cellular levels of an enzyme involved in the pathway. Facilitates enzyme purification for in vitro characterization; may increase product yield.

| Site-Directed Mutagenesis | Modify specific amino acid residues within an enzyme's active site. | Elucidation of the catalytic mechanism and identification of residues crucial for substrate binding and catalysis. nih.gov |

Enzymatic Activity Assays for Pathway Kinetics

The kinetic analysis of enzymes involved in the metabolic pathway of γ-glutamyl-γ-aminobutyraldehyde is fundamental to understanding the efficiency and regulation of this biochemical route. Such assays are crucial for determining reaction rates, substrate affinities, and the influence of inhibitors or activators.

Measurement of Substrate Consumption and Product Formation

The characterization of enzymatic reactions within the γ-glutamyl-γ-aminobutyraldehyde pathway relies on the precise measurement of the depletion of substrates and the emergence of products over time. A key enzyme in this pathway is γ-glutamyl-γ-aminobutyraldehyde dehydrogenase (PuuC), which catalyzes the conversion of γ-glutamyl-γ-aminobutyraldehyde to γ-glutamyl-γ-aminobutyrate. nih.govresearchgate.net

Enzymatic activity of dehydrogenases like PuuC is commonly assayed spectrophotometrically by monitoring the change in absorbance resulting from the reduction of the cofactor NAD⁺ to NADH, which absorbs light at 340 nm. nih.govnih.gov The rate of NADH formation is directly proportional to the enzyme's activity. For instance, the kinetic properties of a related enzyme, γ-aminobutyraldehyde dehydrogenase, have been studied by measuring the increase in absorbance at 340 nm to determine parameters such as Michaelis-Menten constants (Km) and maximal velocity (Vmax) for its substrates. nih.gov

In a typical assay for γ-glutamyl-γ-aminobutyraldehyde dehydrogenase, the reaction mixture would contain the purified enzyme, a buffered solution to maintain optimal pH, the substrate γ-glutamyl-γ-aminobutyraldehyde, and the cofactor NAD⁺. The reaction is initiated by the addition of one of the components, and the change in absorbance is recorded over a set period.

Table 1: Example Kinetic Parameters for Aldehyde Dehydrogenases

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)CoenzymeReference
Rat Liver γ-Aminobutyraldehyde Dehydrogenaseγ-Aminobutyraldehyde110-NAD⁺ nih.gov
Rat Liver γ-Aminobutyraldehyde DehydrogenaseAcetaldehyde110-NAD⁺ nih.gov
Rat Liver γ-Aminobutyraldehyde DehydrogenaseCapronaldehyde2-3-NAD⁺ nih.gov
Human Glutamic-γ-semialdehyde DehydrogenaseGlutamic-γ-semialdehyde31670NAD⁺ nih.gov

Furthermore, the consumption of the substrate, γ-glutamyl-γ-aminobutyraldehyde, and the formation of the product, γ-glutamyl-γ-aminobutyrate, can be quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.net This allows for the separation and sensitive detection of each compound in the reaction mixture at different time points.

In vitro Reconstitution of Pathway Steps

The in vitro reconstitution of metabolic pathways provides a powerful approach to study the function of individual enzymes and their interactions in a controlled environment, free from the complexity of a living cell. nih.govfrontiersin.org The putrescine utilization pathway, which involves the synthesis and subsequent metabolism of γ-glutamyl-γ-aminobutyraldehyde, has been elucidated through such methodologies in organisms like Escherichia coli. nih.govresearchgate.net

This pathway involves a series of enzymatic steps:

Import of putrescine. nih.gov

ATP-dependent γ-glutamylation of putrescine by glutamate-putrescine ligase (PuuA). researchgate.net

Oxidation of γ-glutamylputrescine to γ-glutamyl-γ-aminobutyraldehyde by γ-glutamylputrescine oxidase (PuuB). researchgate.net

Dehydrogenation of γ-glutamyl-γ-aminobutyraldehyde to γ-glutamyl-γ-aminobutyrate by γ-glutamyl-γ-aminobutyraldehyde dehydrogenase (PuuC). researchgate.net

Hydrolysis of the γ-glutamyl linkage of γ-glutamyl-γ-aminobutyrate by γ-glutamyl-γ-aminobutyrate hydrolase (PuuD) to yield γ-aminobutyrate (GABA) and glutamate (B1630785). researchgate.net

Transamination of GABA to succinate (B1194679) semialdehyde. nih.gov

To reconstitute these steps in vitro, the individual enzymes (PuuA, PuuB, PuuC, etc.) are first expressed in a suitable host, such as E. coli, and purified to homogeneity. The enzymatic reactions can then be carried out sequentially or in a single pot containing all the necessary enzymes, substrates (putrescine, glutamate, ATP, NAD⁺), and cofactors. The progress of the reaction and the formation of intermediates, including γ-glutamyl-γ-aminobutyraldehyde, can be monitored over time using methods like HPLC-MS. researchgate.net

Omics Approaches in Metabolic Research

Modern systems biology relies heavily on "omics" technologies to gain a global perspective on cellular processes. For research on γ-glutamyl-γ-aminobutyraldehyde, transcriptomics and metabolomics are particularly insightful.

Transcriptomics for Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. This provides a snapshot of the genes that are actively being expressed and can reveal how metabolic pathways are regulated at the transcriptional level. nih.govcaltech.edu

In the context of γ-glutamyl-γ-aminobutyraldehyde, transcriptomic studies can be employed to understand the regulation of the puu gene cluster, which encodes the enzymes for putrescine utilization. For example, in E. coli, the transcription factor PuuR has been identified as a negative regulator of the puu genes. nih.gov DNA microarray or RNA-sequencing (RNA-Seq) can be used to compare the transcript levels of puuA, puuB, puuC, and puuD in wild-type strains versus strains with a mutated or deleted puuR gene. This would reveal the extent to which PuuR represses the expression of these genes.

Furthermore, transcriptomic analyses can shed light on how environmental conditions, such as the availability of putrescine as a carbon or nitrogen source, influence the expression of the genes involved in γ-glutamyl-γ-aminobutyraldehyde metabolism. Studies on Shewanella putrefaciens, a bacterium known for its role in seafood spoilage and its ability to metabolize putrescine, have utilized comparative transcriptomics to investigate gene expression changes in response to environmental stressors like cold temperatures. frontiersin.orgnih.gov

Table 2: Differentially Expressed Genes in Shewanella putrefaciens Biofilms under Cold Stress

GeneFunctionLog₂ Fold Change (4°C vs 30°C)p-valueReference
yajCProtein translocase subunit1.14<0.05 frontiersin.org
dppBPeptide ABC transporter permease1.22<0.05 frontiersin.org
secFProtein translocase subunit2.06<0.05 frontiersin.org
ppsAPhosphoenolpyruvate synthaseDown-regulated<0.05 frontiersin.org

Note: This table illustrates the type of data obtained from transcriptomic studies. While these specific genes are not directly in the γ-glutamyl-γ-aminobutyraldehyde pathway, they demonstrate how transcriptomics can reveal broader cellular responses that may indirectly influence this pathway.

Metabolomics for Global Metabolite Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. This approach provides a direct functional readout of the physiological state of a cell. For research on γ-glutamyl-γ-aminobutyraldehyde, metabolomics can be used to identify and quantify this compound and other related intermediates in the γ-glutamyl cycle and putrescine utilization pathway. nih.gov

Advanced analytical platforms, primarily mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), are the cornerstones of metabolomic analysis. These methods allow for the sensitive and specific detection of a wide range of metabolites. For instance, a targeted mass spectrometry-based approach has been developed for the site-specific identification of γ-glutamic semialdehyde residues in proteins, a compound structurally related to γ-glutamyl-γ-aminobutyraldehyde. mdpi.com

In a typical metabolomics experiment to study γ-glutamyl-γ-aminobutyraldehyde, cellular extracts from organisms grown under different conditions (e.g., with and without putrescine) would be analyzed by LC-MS. By comparing the metabolite profiles, researchers can identify changes in the levels of γ-glutamyl-γ-aminobutyraldehyde and other pathway intermediates, providing insights into the metabolic flux through this pathway.

Metabolomic studies have successfully identified various γ-glutamyl dipeptides as potential biomarkers for different forms of liver disease, highlighting the biological significance of this class of compounds. nih.gov Untargeted metabolomic profiling can reveal the presence of numerous γ-glutamyl cycle intermediates, offering a comprehensive view of the activity of this pathway.

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Publish raw MS data in repositories like MetaboLights.
  • Report detailed protocols for enzyme purification and assay conditions.
  • Use certified reference materials (CRMs) for calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.